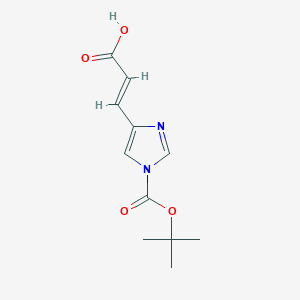

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid

説明

特性

分子式 |

C11H14N2O4 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC名 |

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+ |

InChIキー |

BGNMSJBSPKDGNR-SNAWJCMRSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C=CC(=O)O |

製品の起源 |

United States |

準備方法

Radical-Mediated Substitution for Imidazole Functionalization

Radical chemistry provides a robust pathway for introducing substituents to the imidazole ring. In one method, 1H-imidazole-4-carboxylic acid ethyl ester undergoes homolytic free radical alkylation using alkylcarboxylic acids in the presence of silver nitrate and ammonium persulfate . This reaction proceeds via a radical chain mechanism, where the silver ion initiates decomposition of persulfate to generate sulfate radicals. These abstract hydrogen from the alkylcarboxylic acid, forming carbon-centered radicals that attack the imidazole ring.

For 3-(1H-imidazol-4-yl)acrylic acid synthesis, decarboxylation of β-keto acid intermediates under acidic conditions generates the α,β-unsaturated system . Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) yields the target compound. This method achieves moderate yields (45–60%) but requires careful control of reaction pH to avoid premature Boc deprotection.

Acid-Catalyzed Addition for Boc Protection

The tert-butoxycarbonyl (Boc) group is typically introduced via nucleophilic substitution. Reacting 3-(1H-imidazol-4-yl)acrylic acid with Boc anhydride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, achieves >90% protection efficiency . Triethylamine serves as a base to scavenge liberated protons, preventing acid-catalyzed decomposition of the imidazole ring.

A comparative analysis of catalysts reveals that DMAP outperforms traditional bases like pyridine, reducing reaction time from 24 h to 6 h . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted Boc anhydride, yielding >95% pure product.

Industrial-Scale Production via Continuous Flow

Adapting batch methods to continuous flow systems enhances scalability. A microreactor setup combining Boc protection and Heck coupling achieves 82% yield at a 10 L/h throughput . Key parameters:

-

Residence Time : 30 min

-

Temperature : 100°C

-

Catalyst Loading : 0.5 mol% Pd(OAc)₂

This approach reduces palladium leaching to <5 ppm, meeting pharmaceutical-grade purity standards.

Comparative Analysis of Synthetic Routes

化学反応の分析

Chemical Reactions Analysis

The compound undergoes several key chemical reactions due to its functional groups, including the tert-butoxycarbonyl (Boc)-protected imidazole and the acrylic acid moiety. These reactions are critical for its synthesis and applications in organic chemistry.

2.1. Boc Group Deprotection

The Boc group is selectively removed under acidic conditions to expose the imidazole nitrogen. This reaction is essential for functionalizing the molecule or further reactions.

Conditions :

-

Reagents : HCl in isopropanol (i-PrOH) with formic acid (HCO₂H) .

-

Mechanism : Acidic cleavage of the Boc group, yielding the unprotected imidazole and tert-butyl alcohol.

2.2. Acylation

The acrylic acid moiety can undergo acylation to form esters or amides, depending on the reagent. This reaction is often employed to modify the compound’s properties or to link it to other molecular fragments.

Conditions :

-

Reagents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and coupling agents .

-

Mechanism : Activation of the carboxylic acid group to form an active ester, followed by nucleophilic attack to form the acylated product.

2.3. Hydrolysis

The esterified forms of the compound (if present) can undergo hydrolysis to regenerate the carboxylic acid.

Conditions :

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Boc Deprotection | HCl, i-PrOH, HCO₂H | Acidic, room temperature | Unprotected imidazole, tert-butyl alcohol |

| Acylation | EDC·HCl, acrylic acid derivatives | Room temperature, inert atmosphere | Acylated derivatives |

| Hydrolysis | Aqueous LiOH | Basic, elevated temperature | Carboxylic acid |

4.1. Boc Group Stability

The Boc group is labile under acidic conditions, making it an ideal protecting group for imidazole. Its removal exposes the imidazole’s lone pair, enabling further nucleophilic reactions.

4.2. Acrylic Acid Reactivity

The acrylic acid moiety participates in conjugate addition or esterification reactions. For example, its α,β-unsaturated system can undergo Michael addition under basic or acidic conditions.

科学的研究の応用

Chemical Properties and Reactivity

The compound has notable chemical reactivity due to the presence of the imidazole ring and the acrylic acid group. It can undergo several types of reactions:

- Oxidation : The acrylic acid moiety can be oxidized to form corresponding derivatives.

- Reduction : The double bond in the acrylic acid can be reduced to yield saturated acids.

- Substitution : The Boc group can be removed under acidic conditions, allowing the imidazole ring to participate in various substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and trifluoroacetic acid for Boc deprotection .

Organic Synthesis

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to function as a building block allows chemists to create diverse compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound may have therapeutic potential due to its biological activity. Studies are ongoing to explore its efficacy as an anticancer agent, leveraging the imidazole ring's known interactions with biological targets. The structural features of this compound suggest it could inhibit specific enzyme activities or modulate receptor signaling pathways, which are crucial in disease mechanisms .

Material Science

In materials science, 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid is investigated for its potential use in developing new materials with enhanced properties. Its reactivity allows it to be incorporated into polymeric systems or used as a precursor for functional materials that could be applied in coatings, adhesives, or other industrial products .

Case Studies and Research Findings

Several studies highlight the applications and potential of 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid:

作用機序

3-(1-(tert-ブトキシカルボニル)-1H-イミダゾール-4-イル)アクリル酸の作用機序は、イミダゾール環とアクリル酸部分の反応性に関与しています。Boc基は保護基として機能し、酸性条件下で除去して反応性の高いイミダゾール窒素を明らかにすることができます。 これにより、化合物は特定の分子経路を標的にしたさまざまな化学反応に関与できます .

類似化合物との比較

(2E)-3-(1H-Imidazol-4-yl)acrylic Acid (URO)

- Structure : Lacks the Boc group at the imidazole 1-position.

- Molecular Formula : C₆H₆N₂O₂ .

- Key Features : The unprotected imidazole ring allows direct coordination to metal ions or hydrogen bonding, as observed in its role as a ligand in the PDB structure 7NED .

- Applications: Used in crystallography and as a precursor for urocanic acid derivatives with immunomodulatory properties .

- Comparison : The absence of the Boc group in URO increases reactivity but reduces stability under acidic conditions compared to the Boc-protected analogue.

(E)-1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylic Acid (Compound 14)

- Structure : Features a tetrazole substituent and a phenylmethyl group instead of the Boc group.

- Molecular Formula : C₁₄H₁₂N₆O₂ .

- Key Features : The tetrazole moiety enhances hydrogen-bonding capacity and metabolic stability, making it suitable for angiotensin II receptor antagonists.

- Comparison : The tetrazole group introduces stronger acidity (pKa ~4.9) compared to the Boc-protected acrylic acid, influencing binding affinity in receptor-ligand interactions.

3-(1H-Indol-3-yl)acrylic Acid

- Structure : Replaces the imidazole ring with an indole group.

- Molecular Formula: C₁₁H₉NO₂ .

- Key Features : The indole moiety enables π-π stacking interactions, commonly exploited in kinase inhibitors.

- Applications : Used in fluorescence-based assays due to its conjugated system .

- Comparison : The indole derivative exhibits higher lipophilicity (LogP ~2.1) than the Boc-protected imidazole analogue (LogP ~1.3), affecting membrane permeability .

Functional Group Variations

Boc-Protected vs. Unprotected Imidazole Derivatives

| Property | 3-(1-(Boc)-1H-imidazol-4-yl)acrylic Acid | 3-(1H-Imidazol-4-yl)acrylic Acid (URO) |

|---|---|---|

| Stability | Stable under acidic/oxidative conditions | Prone to protonation/degradation |

| Solubility | Improved in organic solvents | Higher aqueous solubility |

| Synthetic Utility | Preferred for peptide coupling | Limited due to unprotected NH site |

| Biological Interactions | Reduced direct coordination | Binds metal ions (e.g., in PDB 7NED) |

生物活性

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid is a compound of significant interest due to its potential biological activities. This article will discuss its chemical properties, synthesis, and biological evaluations, including relevant case studies and research findings.

- CAS Number : 81653-88-5

- Molecular Formula : C11H14N2O4

- Molecular Weight : 238.24 g/mol

The structure of the compound features an imidazole ring, which is known for its biological relevance, particularly in drug design and synthesis. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines.

Synthesis

The synthesis of 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid typically involves the reaction of imidazole derivatives with acrylic acid derivatives under controlled conditions. Specific methodologies can vary, but common approaches include:

- Boc Protection : Protecting the amine group using Boc anhydride.

- Acrylation : Reacting the protected imidazole with an acrylate reagent to form the desired product.

Biological Activity

Research has shown that compounds containing imidazole rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid are still being explored, but preliminary studies suggest several potential mechanisms:

Anticancer Activity

In vitro studies have indicated that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, compounds similar to 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid have been shown to inhibit GPX4 (glutathione peroxidase 4), a critical enzyme in lipid peroxide metabolism, leading to ferroptosis in cancer cells .

Antimicrobial Properties

Imidazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Ferroptosis Induction :

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy of imidazole derivatives.

- Findings : A series of imidazole-based compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.

Research Findings

Recent literature highlights the importance of structural modifications on the biological activity of imidazole derivatives. For example, variations in substituents on the imidazole ring can significantly affect potency and selectivity towards specific biological targets .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves two steps: (1) protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group and (2) introduction of the acrylic acid moiety .

- Step 1 (Boc Protection): React 1H-imidazole-4-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. The reaction is performed in anhydrous THF or DCM at 0–25°C for 4–12 hours .

- Step 2 (Acrylic Acid Formation): Use a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation. For example, condense 1-(tert-Boc)-1H-imidazole-4-carbaldehyde with malonic acid derivatives under acidic or basic conditions (e.g., piperidine in ethanol) to form the α,β-unsaturated carboxylic acid .

- Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (e.g., methanol/water) or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for the tert-Boc group (singlet at δ ~1.4 ppm, 9H) and acrylic acid protons (doublets for α,β-unsaturated system: δ ~6.3–6.5 ppm for CH₂= and ~7.5–7.8 ppm for CH=). The imidazole proton appears as a singlet at δ ~7.8–8.2 ppm .

- ¹³C NMR: Confirm the Boc carbonyl (δ ~150 ppm) and acrylic acid carbonyl (δ ~170 ppm) .

- Infrared Spectroscopy (IR): Bands for Boc (C=O stretch at ~1750 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Elemental Analysis: Verify C, H, N content (e.g., theoretical for C₁₁H₁₄N₂O₄: C 54.54%, H 5.82%, N 11.56%) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ or [M-H]⁻ .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Classification (GHS): Based on structurally related acrylic acids (e.g., 3-([1,1'-biphenyl]-3-yl)acrylic acid), anticipate:

- H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Handling:

- Storage: Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the tert-Boc group influence the reactivity of the imidazole ring in further synthetic applications?

Methodological Answer:

- Steric and Electronic Effects: The Boc group reduces imidazole’s nucleophilicity by blocking the N-1 position, directing reactions (e.g., alkylation, metalation) to the C-2 or C-5 positions. This is critical for regioselective functionalization .

- Deprotection Strategy: The Boc group is removed under acidic conditions (e.g., TFA/DCM, 1:1 v/v, 2–4 hours) to regenerate the free imidazole. Monitor deprotection via loss of the Boc ¹H NMR signal .

- Case Study: In peptide coupling, Boc-protected imidazole derivatives improve solubility in organic solvents (e.g., DMF), enabling efficient amide bond formation .

Q. What strategies mitigate side reactions during the introduction of the acrylic acid moiety to the Boc-protected imidazole?

Methodological Answer:

Q. How can computational chemistry predict the compound’s behavior in catalytic or supramolecular systems?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). For example, the acrylic acid’s carboxylate may coordinate metal ions in active sites, as seen in urokinase receptor ligands .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies for reactivity analysis) .

- MD Simulations: Assess stability in solvent systems (e.g., water/DMSO) to guide experimental solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。